2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Melatonin receptor agonists Structure-activity relationship Conformational restriction

This conformationally constrained tricyclic ketone is the essential precursor for the linear indeno[5,6-b]furan scaffold, providing the critical low-affinity comparator series for melatonin MT₁ receptor SAR studies. The reactive C7 ketone enables Wittig, Grignard, or reductive amination to generate amine-functionalized tricyclic libraries. It also serves as a qualified reference standard for ramelteon-related impurity analysis. Procure ≥97% purity with full NMR/HPLC/GC documentation to advance CNS lead optimization and analytical method development.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 448964-30-5
Cat. No. B1589576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one
CAS448964-30-5
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC3=C(CCO3)C=C21
InChIInChI=1S/C11H10O2/c12-10-2-1-7-5-8-3-4-13-11(8)6-9(7)10/h5-6H,1-4H2
InChIKeyYSKYYUBIBRNIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one (CAS 448964-30-5): Core Scaffold for Conformationally Restricted Melatoninergic Ligands


2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one (CAS 448964-30-5, C₁₁H₁₀O₂, MW 174.20) is a conformationally constrained tricyclic ketone that serves as a versatile building block for synthesizing indeno-fused heterocycles [1]. The molecule incorporates a 2,3-dihydrofuran ring fused to an indanone core, generating a rigid framework that has been exploited in medicinal chemistry to lock pharmacophores into bioactive conformations [1]. Commercial sources typically supply this compound at ≥95% or ≥97% purity, with analytical documentation including NMR, HPLC, and GC available upon request .

Why Linear Indeno[5,6-b]furan-7-one Ketones Cannot Be Replaced by Angular Isomers or Unfused Indanones in Receptor-Targeted Synthesis


The regiochemistry of the fused furan ring dramatically dictates downstream biological activity. In tricyclic indan melatonin receptor ligands, the linear indeno[5,6-b]furan scaffold (derived from this ketone) and the angular indeno[5,4-b]furan scaffold exhibit binding affinities for the MT₁ receptor that differ by 3–4 orders of magnitude [1]. The linear ketone 2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-one is the essential precursor to the linear amine series (e.g., 12a–c), which, while less potent than the angular series, provides a critical control scaffold for structure–activity relationship (SAR) studies and divergent synthetic pathways [1]. Substituting this ketone with an angular isomer (e.g., 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one) or an unfused indanone would eliminate the ability to probe linear versus angular conformational effects and would alter the synthetic route to downstream melatoninergic agents.

Quantitative Differentiation of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one: Head-to-Head Binding Affinity and Purity Metrics


Binding Affinity Divergence: Linear (Derived from Target Ketone) vs. Angular Tricyclic Scaffolds

In a direct head-to-head comparison using Chinese hamster ovary (CHO) cells expressing human MT₁ melatonin receptor, the linear tricyclic derivatives synthesized from 2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-one (compounds 12a–c) exhibited binding affinities (Kᵢ) approximately 3–4 orders of magnitude lower than the corresponding angular indeno[5,4-b]furan derivatives (compounds 22a–c) [1]. The optimal angular derivative, (S)-(-)-22b (TAK-375, ramelteon), achieved a Kᵢ of 0.014 nM (14 pM) for human MT₁, whereas the most active linear derivative in the same study displayed a Kᵢ in the micromolar range [1].

Melatonin receptor agonists Structure-activity relationship Conformational restriction

Commercial Purity and Analytical Documentation Compared to Analogous Indeno-furan Building Blocks

Multiple reputable vendors supply 2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-one with a minimum purity specification of 97% (AKSci, Bidepharm, Perfemiker) [1], which is equal to or higher than the typical 95% purity offered for the 8-bromo-substituted analog (CAS 1092507-05-5) and comparable to the ≥97% purity of the 2,3-dimethyl-substituted analog (CAS 3781-96-2) [2]. Unlike the angular isomer 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS 196597-78-1), which is primarily available as a custom-synthesized ramelteon intermediate with limited off-the-shelf stock [3], the linear ketone is maintained as a standard catalog item with batch-specific Certificates of Analysis (COA) including NMR, HPLC, and GC upon request .

Chemical procurement Analytical quality control Synthetic building blocks

Established Synthetic Utility: Quantified Yields in Multi-Step Agonist Synthesis

The synthetic route to N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]acetamide (12a), a key linear tricyclic melatonin ligand, proceeds from 2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-one (9) via a three-step sequence: (1) Wittig reaction with diethyl cyanomethylphosphonate to yield the α,β-unsaturated nitrile 10, (2) catalytic hydrogenation over Raney nickel to give amine 11, and (3) Schotten–Baumann acylation to afford 12a in 77% isolated yield for the final step [1]. This sequence demonstrates that the ketone functionality at C7 is fully tractable under standard laboratory conditions and provides a reproducible entry to the linear tricyclic amine series.

Synthetic methodology Melatonin receptor agonists Process chemistry

Comparative Metabolic Stability: Angular Scaffold Superiority Informs Procurement for In Vivo Studies

The angular indeno[5,4-b]furan series, which is conformationally distinct from the linear series derived from this ketone, demonstrated superior metabolic stability in vivo. (S)-(-)-22b (ramelteon) exhibited a sleep-promoting effect lasting 6 hours following oral administration in freely moving cats, whereas melatonin (1 mg/kg, po) had a duration of only 2 hours [1]. While no direct metabolic stability data were reported for the linear series, the 3–4 orders of magnitude difference in MT₁ binding affinity [1] indicates that the linear scaffold is unsuitable for in vivo efficacy studies targeting the melatonin receptor. Therefore, procurement of the linear ketone is strategically justified for SAR exploration and negative control generation, but not for lead optimization campaigns where high-affinity, metabolically stable candidates are sought.

Metabolic stability In vivo pharmacology Melatonin receptor agonists

Optimal Research and Industrial Applications for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one


Structure–Activity Relationship (SAR) Studies of Melatonin Receptor Ligands: Linear vs. Angular Scaffold Comparison

Researchers investigating the conformational determinants of melatonin receptor binding should procure this linear ketone to synthesize the control tricyclic amine series (e.g., compounds 11 and 12a–c). These linear derivatives serve as the essential low-affinity comparator set that validates the 3–4 orders of magnitude affinity gain observed with angular indeno[5,4-b]furan analogs [1].

Synthesis of Conformationally Restricted Bioisosteres for CNS Drug Discovery

Medicinal chemistry teams exploring indole bioisosteres for CNS targets can use this ketone as a versatile electrophile for Wittig, Grignard, or reductive amination reactions to generate diverse amine-functionalized tricyclic scaffolds. The established synthetic sequence to amine 11 and acetamide 12a (77% yield) provides a validated starting point for library synthesis [1].

Production of Reference Standards and Impurity Markers for Melatoninergic Pharmaceuticals

The linear indeno[5,6-b]furan scaffold represents a potential process-related impurity or degradation product in the manufacture of ramelteon (TAK-375) and related melatonin receptor agonists. Procuring this ketone at ≥97% purity with full analytical documentation (NMR, HPLC, GC) enables its use as a qualified reference standard for analytical method development and quality control in GMP environments.

Academic and Industrial Training in Advanced Heterocyclic Synthesis

The compound's tricyclic core and reactive C7 ketone make it an ideal teaching tool for advanced organic synthesis laboratories. Students can perform the three-step sequence (Wittig, hydrogenation, acylation) to gain hands-on experience with reactions commonly employed in medicinal chemistry, while also appreciating the profound impact of ring-fusion regiochemistry on biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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